molecular formula C12H13N3O2 B6354789 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-99-4

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6354789
CAS No.: 1019009-99-4
M. Wt: 231.25 g/mol
InChI Key: ZKLKTEAIMLWLFO-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol [ ]. This compound belongs to the 5-aminopyrazole class of heterocycles, which are highly significant in organic and medicinal chemistry as versatile building blocks for the synthesis of a wide range of bioactive fused pyrazole derivatives [ ]. As a 5-aminopyrazole derivative, this compound serves as a key starting material and synthetic intermediate for researchers developing new pharmaceutical candidates. Compounds based on the 5-aminopyrazole scaffold are investigated for a broad spectrum of biological activities, including potential use as antioxidants, anticancer agents, antimicrobials, and enzyme inhibitors [ ]. The structure features both an amino group and a carboxylic acid group, providing two reactive sites for further chemical modification and derivatization, such as the formation of amides, esters, or fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines [ ]. The 2,4-dimethylphenyl substituent on the pyrazole ring can influence the compound's electronic properties and steric profile, which may be tailored for specific research applications and target interactions. This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-3-4-10(8(2)5-7)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKTEAIMLWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The foundational approach to pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-dielectrophilic precursors such as β-keto esters, cyanoacrylates, or diketones. For 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, the reaction typically proceeds via the following steps:

  • Hydrazine Preparation : 2,4-Dimethylphenylhydrazine serves as the nucleophilic component, introducing the aryl group at position 1 of the pyrazole ring.

  • Cyclization Precursor : Ethyl 2-cyano-3-ethoxyacrylate or analogous cyanoacrylate derivatives act as the dielectrophilic partner, enabling the formation of the pyrazole core.

  • Amino Group Incorporation : The cyano group in the precursor facilitates the generation of the 5-amino substituent during cyclization.

  • Ester Hydrolysis : Subsequent alkaline hydrolysis converts the ethyl ester at position 4 into a carboxylic acid.

A representative reaction sequence is illustrated below:

2,4-Dimethylphenylhydrazine+Ethyl 2-cyano-3-ethoxyacrylateEthyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylateNaOH5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid\text{2,4-Dimethylphenylhydrazine} + \text{Ethyl 2-cyano-3-ethoxyacrylate} \rightarrow \text{Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{this compound}

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction homogeneity. Absolute ethanol, as used in the synthesis of ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, is preferred for its ability to dissolve both hydrazine and cyanoacrylate derivatives.

  • Temperature Control : Cyclocondensation typically occurs under reflux (80–100°C), while hydrolysis requires elevated temperatures (100°C) to ensure complete ester conversion.

  • Catalytic Additives : Potassium iodide (KI) has been shown to improve regioselectivity in analogous syntheses by stabilizing intermediates during cyclization.

Alternative Synthetic Pathways

Two-Phase Ring-Closing Reactions

Inspired by the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a two-phase system (organic/aqueous) can be employed to enhance isomer control. For example:

  • Organic Phase : A solution of the cyclization precursor (e.g., alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate) in toluene.

  • Aqueous Phase : A cooled (−10°C to 0°C) solution of 2,4-dimethylphenylhydrazine and a weak base (e.g., NaHCO₃).

Slow addition of the organic phase to the aqueous phase minimizes side reactions, yielding the pyrazole core with >95% regioselectivity.

Isomer Mitigation Techniques

Undesired isomers, such as 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are suppressed through:

  • Low-Temperature Condensation : Maintaining temperatures below −20°C during hydrazine addition reduces kinetic side products.

  • Catalyst Use : KI or NaI (0.6 equivalents) accelerates desired pathway kinetics.

Hydrolysis and Purification

Ester-to-Acid Conversion

Hydrolysis of the ethyl ester intermediate is achieved using 30% NaOH at 100°C, followed by acidification with HCl to pH <5. Critical considerations include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures complete conversion before acidification.

  • Yield Optimization : Yields of 75–86% are typical for analogous compounds, depending on precursor purity.

Recrystallization Protocols

Crude products are purified via recrystallization from ethanol-water (35–65% ethanol). This step removes residual isomers and unreacted starting materials, achieving >99% purity.

Structural and Analytical Data

Crystallographic Insights

While no crystal structure data exists for this compound, analogous compounds (e.g., ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) exhibit:

  • Hydrogen Bonding Networks : Stabilized by intermolecular N–H···O and O–H···N interactions.

  • Planar Pyrazole Rings : Dihedral angles <5° between the pyrazole and aryl substituents.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 6.8–7.2 ppm (aryl protons), δ 5.1 ppm (NH₂), and δ 12.1 ppm (COOH).

  • IR : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 2500–3000 cm⁻¹ (O–H).

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • 2,4-Dimethylphenylhydrazine : Commercially available at ~$6.00/5g.

  • Ethyl 2-cyano-3-ethoxyacrylate : Synthesized from malononitrile and ethyl chloroacetate (~$17.00/100mg).

Process Intensification

  • Continuous Flow Systems : Reduce reaction times from hours to minutes by enhancing heat/mass transfer.

  • In Situ Acid Generation : CO₂ introduction (as in WO2014120397A1) simplifies pH adjustment during hydrolysis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with enhanced properties .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of pyrazole derivatives suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases .

Material Science

In industry, this compound is used in the development of new materials with specific properties. This includes applications in polymers and dyes where its chemical reactivity can be harnessed to create materials with desired characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated significant inhibition against common bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Research

In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of this compound by assessing its effects on cytokine production in human immune cells. The findings demonstrated a marked reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid 2,4-Dimethylphenyl C₁₂H₁₃N₃O₂ 231.25* Not reported
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) Phenyl C₁₀H₉N₃O₂ 203.20 Not reported
5-Amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylic acid 4-Sulfamoylphenyl C₁₀H₁₀N₄O₄S 282.28 210–211
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 4-Methoxyphenyl C₁₁H₁₁N₃O₃ 233.22 Not reported
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₈ClN₃O₂ 237.64 Not reported

*Calculated based on molecular formula.

Crystallographic and Intermolecular Interactions

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: X-ray diffraction reveals planar pyrazole rings and hydrogen-bonding networks between amino, carboxylic acid, and neighboring molecules, forming R₂²(8) motifs .
  • 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid: Hirshfeld surface analysis shows dominant H-bonding (N–H···O, O–H···N) and π-π interactions, contributing to crystal packing stability .

Biological Activity

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1019009-99-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, contributing to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications in medicine.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₂
Molecular Weight231.25 g/mol
CAS Number1019009-99-4
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes due to the formation of hydrogen bonds between its functional groups and the active sites of enzymes.
  • Receptor Interaction : Its structural features allow it to bind to receptors involved in inflammatory and pain pathways, potentially modulating their activity.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Notably, derivatives have demonstrated selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .

2. Antimicrobial Properties

The compound is being investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

Emerging research highlights the potential anticancer properties of pyrazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines in vitro, including human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2). The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study evaluating a series of substituted pyrazoles reported that certain derivatives exhibited significant inhibition of carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity .
  • Anticancer Activity Assessment : Another research effort demonstrated that a closely related compound displayed an IC50 value in the low micromolar range against multiple cancer cell lines, suggesting promising anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameActivity TypeIC50 Value
5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acidAnticancer~10 µM
1-Phenyl-3-methyl-5-pyrazoloneAnti-inflammatory~15 µM
2,4-Dimethyl-3-pyrazolecarboxylic acidAntimicrobial~20 µM

Q & A

Q. Q1. What are the common synthetic routes for 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves a two-step process:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazine derivatives to form pyrazole esters .

Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) converts the ester intermediate into the carboxylic acid derivative .
Example: For structurally similar compounds, phenylhydrazine derivatives with 2,4-dimethyl substituents are used to achieve regioselective cyclization .

Q. Q2. How is the structural characterization of this compound typically performed?

Methodological Answer: A combination of techniques is employed:

  • Single-crystal X-ray diffraction (XRD) resolves the 3D molecular geometry, including bond lengths and angles (e.g., mean C–C bond length precision: ±0.002–0.009 Å) .
  • Spectroscopy :
    • FT-IR confirms functional groups (e.g., carboxylic acid O–H stretch at ~2500–3300 cm⁻¹) .
    • NMR (¹H and ¹³C) assigns substituent positions and hydrogen bonding patterns .
  • Theoretical calculations (DFT) validate experimental data and predict electronic properties .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer: Key variables include:

  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions influence cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydrolysis .
    For example, adjusting the molar ratio of DMF-DMA to ethyl acetoacetate (1:1.2) improved yields in analogous pyrazole syntheses .

Q. Q4. What strategies address contradictions in reported biological activities (e.g., varying enzyme inhibition)?

Methodological Answer: Discrepancies often arise from substituent effects. To resolve them:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methyl groups) and measure IC₅₀ values against target enzymes .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like COX-2 or TNF-α .

Crystallographic Analysis : Compare ligand-receptor co-crystal structures to identify critical interactions (e.g., hydrogen bonding with active-site residues) .

Q. Q5. How can researchers design experiments to evaluate the compound’s pharmacological potential?

Methodological Answer: A tiered approach is recommended:

In Vitro Screening :

  • Enzyme assays (e.g., ELISA for COX-2 inhibition) .
  • Cell viability tests (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .

Mechanistic Studies :

  • Western blotting to assess apoptosis markers (e.g., Bax/Bcl-2 ratio) .
  • Flow cytometry for cell cycle analysis (G1/S arrest indicates antiproliferative effects) .

In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) validate anti-inflammatory activity .

Data Analysis & Interpretation

Q. Q6. What analytical methods resolve ambiguities in spectroscopic data (e.g., overlapping NMR peaks)?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC and HMBC correlate ¹H and ¹³C signals to assign crowded regions (e.g., aromatic protons in 2,4-dimethylphenyl groups) .
  • Decoupling Experiments : Suppress coupling effects to isolate multiplet patterns .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 5-methyl-1-phenyl derivatives) .

Q. Q7. How can computational chemistry enhance understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations :
    • Predict reaction pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
    • Simulate UV-Vis spectra (TD-DFT) to correlate theoretical and experimental λmax values .
  • Molecular Dynamics (MD) : Model solvation effects and stability in biological membranes .

Advanced Methodological Challenges

Q. Q8. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification Issues : Column chromatography is impractical at scale; alternatives include recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Management : Optimize stoichiometry to minimize ester hydrolysis byproducts .
  • Regioselectivity : Use directing groups (e.g., nitro or amino) to control substitution patterns during cyclization .

Q. Q9. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions .
    • Monitor degradation via HPLC-MS to identify labile groups (e.g., carboxylic acid deprotonation) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

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